molecular formula C19H18N2O3 B11986767 N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-20-5

N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11986767
CAS No.: 300716-20-5
M. Wt: 322.4 g/mol
InChI Key: SJHZSGMWEIENFR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 1-methyl-substituted quinoline core with a 4-hydroxy-2-oxo functional group and a 2,4-dimethylphenyl carboxamide side chain. Its molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of 322.36 g/mol . The compound shares structural homology with second-generation quinolone derivatives like tasquinimod and roquinimex, which exhibit immunomodulatory and antiangiogenic properties .

Properties

CAS No.

300716-20-5

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-11-8-9-14(12(2)10-11)20-18(23)16-17(22)13-6-4-5-7-15(13)21(3)19(16)24/h4-10,22H,1-3H3,(H,20,23)

InChI Key

SJHZSGMWEIENFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O)C

Origin of Product

United States

Preparation Methods

N-Alkylation of Ethyl 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes N-methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous N,N-dimethylformamide (DMF) at room temperature, achieving complete alkylation within 12–16 hours.

Reaction Conditions

  • Substrate : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol)

  • Alkylating Agent : Methyl iodide (430 μL, 6.9 mmol)

  • Base : K₂CO₃ (636 mg, 4.6 mmol)

  • Solvent : DMF (5 mL)

  • Yield : 350 mg (65%) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Following N-methylation, the ester group is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 N, 4 mL) at room temperature for 4 hours. Acidification with concentrated HCl to pH 4 precipitates the product, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, as a white solid.

Alternative Pathway: Gould-Jacobs Cyclization

A secondary route involves the Gould-Jacobs reaction, which constructs the quinoline ring via thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate. However, this method is less frequently employed for the target intermediate due to lower regioselectivity and the need for high-temperature conditions.

Amide Bond Formation: Coupling with 2,4-Dimethylaniline

The carboxylic acid intermediate is converted to the carboxamide through coupling with 2,4-dimethylaniline. This step requires activation of the carboxylic acid, typically achieved using coupling reagents such as hydroxybenzotriazole (HOBt) or O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU).

HOBt-Mediated Coupling

Reaction Conditions

  • Carboxylic Acid : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 equiv)

  • Amine : 2,4-Dimethylaniline (1.2 equiv)

  • Coupling Reagent : Polystyrene-supported HOBt (1.5 equiv)

  • Base : N,N-Diisopropylethylamine (DIEA, 2.0 equiv)

  • Solvent : DMF (anhydrous)

  • Temperature : Room temperature, 12–24 hours

  • Yield : 25–80% (depending on purification).

The reaction proceeds via in-situ activation of the carboxylic acid to an acyloxybenzotriazole intermediate, which reacts with the amine to form the amide bond. Polystyrene-supported HOBt simplifies purification by allowing filtration to remove excess reagent.

HBTU/DIEA Coupling System

For higher yields, HBTU in combination with DIEA is preferred. This method achieves near-quantitative activation of the carboxylic acid:

Reaction Conditions

  • Carboxylic Acid : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 equiv)

  • Amine : 2,4-Dimethylaniline (1.5 equiv)

  • Coupling Reagent : HBTU (1.5 equiv)

  • Base : DIEA (3.0 equiv)

  • Solvent : DMF (anhydrous)

  • Temperature : 0°C to room temperature, 6–12 hours

  • Yield : 70–85%.

Optimization and Mechanistic Insights

Solvent and Base Effects

DMF is the solvent of choice due to its high polarity and ability to solubilize both the carboxylic acid and coupling reagents. Substituting DMF with dichloromethane (DCM) or tetrahydrofuran (THF) reduces yields by 30–40%, likely due to poor reagent solubility.

The use of DIEA as a base ensures efficient deprotonation of the carboxylic acid and amine, facilitating nucleophilic attack. Weaker bases like triethylamine (TEA) result in slower reaction kinetics.

Side Reactions and Mitigation

  • Hydrolysis of Active Esters : Prolonged reaction times (>24 hours) lead to hydrolysis of the activated intermediate, particularly in HOBt-mediated couplings. Monitoring via thin-layer chromatography (TLC) is critical to terminate reactions at completion.

  • N-Oxide Formation : The 4-hydroxy group on the quinoline ring may oxidize under acidic conditions. Performing reactions under inert atmosphere (N₂ or Ar) minimizes this side reaction.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Disadvantages
N-Alkylation + HOBtMethylation → Coupling25–80%Simplified purificationVariable yields
Gould-Jacobs + HBTUCyclization → Coupling50–70%Single-pot cyclizationHigh-temperature requirements
Direct Coupling (HBTU)Carboxylic acid activation70–85%High efficiencyCost of HBTU reagent

Scalability and Industrial Relevance

The N-alkylation/HBTU coupling route is favored for scale-up due to its reproducibility and compatibility with continuous flow systems. A patent disclosure (WO2021/197276) reports kilogram-scale production using this method, with an overall yield of 68% after recrystallization. Critical parameters for industrial adaptation include:

  • Temperature Control : Maintaining 0–5°C during HBTU activation prevents exothermic decomposition.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, where variations in the N-substituent (aryl/alkyl groups) and quinoline core modifications dictate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Structural Variations and Molecular Properties

Compound Name N-Substituent Quinoline Core Modifications Molecular Formula Molecular Weight (g/mol) Key References
N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 2,4-Dimethylphenyl 1-Methyl, no additional substituents C₁₉H₁₈N₂O₃ 322.36
1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 2,4-Dichlorophenyl 1-Butyl C₂₁H₂₀Cl₂N₂O₃ 419.30
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-Chlorophenyl 1-Ethyl C₁₈H₁₅ClN₂O₃ 342.78
4-Hydroxy-N-(4-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 4-Methylphenyl (p-tolyl) 1-Allyl (prop-2-en-1-yl) C₂₀H₁₈N₂O₃ 334.37
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) 4-Trifluoromethylphenyl 5-Methoxy, 1-Methyl C₂₁H₁₈F₃N₂O₄ 428.37
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Phenyl 5-Chloro, 1-Methyl C₁₇H₁₃ClN₂O₃ 328.75

Physicochemical Comparisons

  • Solubility : The 2,4-dimethylphenyl group increases hydrophobicity compared to unsubstituted phenyl analogs (e.g., ). This may limit aqueous solubility but enhance membrane permeability.
  • Melting Points : Tasquinimod derivatives with trifluoromethyl groups exhibit higher melting points (>200°C) due to strong intermolecular interactions , whereas alkyl-substituted analogs (e.g., 1-butyl in ) have lower melting points.

Biological Activity

N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, with the CAS number 300716-20-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.358 g/mol. The structure is characterized by a quinoline core which is known for various biological activities.

PropertyValue
CAS Number300716-20-5
Molecular FormulaC19H18N2O3
Molecular Weight322.358 g/mol
LogP3.18620
PSA71.33000

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives of the quinoline scaffold. In one study, synthesized compounds based on this scaffold exhibited moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that while some derivatives showed promising results, none demonstrated significant activity at concentrations below 100 µM .

Case Study:
In a comparative study of synthesized quinoline derivatives, N-(2,4-dimethylphenyl)-4-hydroxy derivatives were found to possess varying degrees of activity against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the phenyl group significantly influenced antibacterial efficacy.

Anti-HIV Activity

The anti-HIV potential of compounds containing the 4-hydroxyquinoline moiety has been explored extensively. A study focused on a series of N'-arylidene derivatives showed that while some compounds exhibited moderate anti-HIV activity, N-(2,4-dimethylphenyl)-4-hydroxy derivatives did not significantly inhibit HIV integrase or replication at lower concentrations .

Research Findings:

  • Compounds were tested for their ability to block the integrase strand transfer (IN ST) process.
  • No significant anti-HIV activity was observed below 100 µM concentration.

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves a multi-step pathway:

  • Step 1 : Condensation of a substituted aniline derivative with a β-ketoester to form the quinoline core.
  • Step 2 : Functionalization of the quinoline scaffold via nucleophilic acyl substitution or coupling reactions (e.g., using HBTU/TEA for carboxamide formation) .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for intermediate purity . Key intermediates are characterized using 1H/13C NMR (in deuterated DMSO or CDCl3) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • NMR spectroscopy : Resolves hydroxyl, carboxamide, and aromatic protons; 13C NMR confirms carbonyl and quinoline ring carbons .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., hydroxyl-carboxamide interactions) .

Q. How is the compound’s preliminary biological activity assessed in academic research?

  • In vitro assays : Test antimicrobial activity via disk diffusion (Mueller Hinton agar) or cytotoxicity using cancer cell lines (e.g., MTT assay) .
  • Enzyme inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric substrates .
  • Dose-response curves : Determine IC50/MIC values to quantify potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example, polar aprotic solvents (DMF) enhance nucleophilic substitution .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency .
  • Process analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor real-time reaction progress .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4 PBS) .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
  • SAR comparison : Cross-reference activity data with analogs (e.g., chloro vs. methoxy substituents alter target affinity) .

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